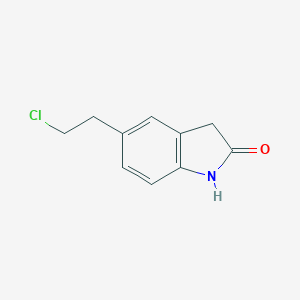

5-(2-Chloroethyl)Oxindole

Descripción general

Descripción

5-(2-Chloroethyl)Oxindole is a compound of interest in the field of organic chemistry and medicinal research. It serves as a key intermediate in the synthesis of various pharmacologically active molecules, including antipsychotic drugs such as ziprasidone. Its significance lies in its unique chemical structure and reactivity, which allows for the synthesis of novel derivatives with potential therapeutic applications.

Synthesis Analysis

A new route for the synthesis of 6-Chloro-5-(2-chloroethyl)oxindole, an intermediate in manufacturing antipsychotic drugs, involves bis-dialkylation, decarboxylative hydrolysis, and chlorination processes (Gurjar, Murugaiah, & Reddy, 2003). Additionally, novel derivatives of oxindole have been synthesized starting from 5-chlorooxindole, leading to compounds with significant urease inhibition activity (Taha et al., 2015).

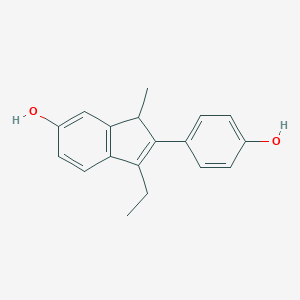

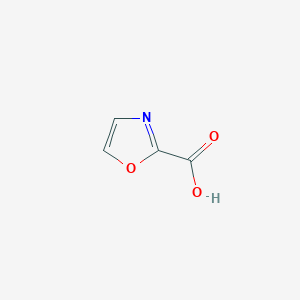

Molecular Structure Analysis

The molecular structure of substituted 2-Chloro-3-(4-chloro-2-methyl-1,3-oxazol-5-yl)-1H-indole, a related compound, demonstrates a twisted structure with a significant dihedral angle, highlighting the structural versatility of oxindole derivatives (Radspieler, Ziemer, & Liebscher, 1998).

Chemical Reactions and Properties

Iron trichloride has been shown to promote the cyclization of o-alkynylaryl isocyanates, leading to 3-(chloromethylene)oxindoles, which can further transform into (Z)-3-(aminomethylene)oxindoles, showcasing the reactivity of oxindole compounds under various conditions (Cantagrel, de Carné-Carnavalet, Meyer, & Cossy, 2009).

Physical Properties Analysis

Theoretical studies, including Hirshfeld surface, molecular docking, structural, electronic properties, NBO, and NLO analyses of 6-chloro-2-oxindole, provide insights into the intermolecular interactions, electronic properties, and potential antitumor activities, illustrating the compound's physical properties and its relevance in medicinal chemistry (Isik & Sagdinc, 2021).

Chemical Properties Analysis

Oxindole derivatives have been synthesized and evaluated for their antiglycation activity, showing a range of activities that highlight the chemical versatility and potential therapeutic applications of these compounds (Khan et al., 2013).

Aplicaciones Científicas De Investigación

Antitumor Properties : Oxindoles like 5-hydroxyoxindole and isatin, which are chemically related to 5-(2-Chloroethyl)Oxindole, have been identified as potential antitumor agents due to their ability to inhibit cell proliferation and target growth factor signaling (Cane, Tournaire, Barritault, & Crumeyrolle‐Arias, 2000).

Pharmaceutical Synthesis : The compound has been studied in the context of synthesizing antipsychotic drugs like ziprasidone. An example is a new route for synthesizing 6-Chloro-5-(2-chloroethyl)oxindole, demonstrating potential for industrial-scale production (Gurjar, Murugaiah, & Reddy, 2003).

Improved Synthesis Processes : Research has been conducted to improve the synthesis process of 6-chloro-5-(2-chloroethyl)oxindole, making it safer and more efficient for large-scale production (Nadkarni & Hallissey, 2008).

Diverse Synthesis Methods : Efficient catalytic enantioselective methods have been developed for synthesizing chiral 3,3-disubstituted oxindoles, aiding in drug discovery programs (Cao, Zhou, & Zhou, 2018).

Inhibition of Tyrosine Kinase Receptors : Studies on compounds like 6-chloro-2-oxindole, related to 5-(2-Chloroethyl)Oxindole, indicate promising antitumor activities and inhibitory effects against tyrosine kinase receptors (Isik & Sagdinc, 2021).

Potential in Natural Product Applications : A new oxidative tandem route to 3-(2-oxoethyl)indolin-2-ones from N-arylacrylamides and alcohols using iron catalysts and peroxides offers potential applications in pharmaceuticals and natural products (Ouyang, Song, & Li, 2014).

Synthesis for Kinase Research : Synthesis of novel scaffolds like 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one presents promising targets for kinase research (Cheung, Harris, & Lackey, 2001).

Applications in Pain Management : Research on compounds like 3-(2-oxopropyl)-3-hydroxy-2-oxindoles shows potential in developing new pain treatments with reduced side effects (Giorno et al., 2015).

Safety And Hazards

Direcciones Futuras

The future directions of research on 5-(2-Chloroethyl)Oxindole and related compounds involve the development of novel synthetic strategies to form new chemical entities in a stereoselective manner. This is a significant objective in organic and medicinal chemistry . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .

Propiedades

IUPAC Name |

5-(2-chloroethyl)-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-4-3-7-1-2-9-8(5-7)6-10(13)12-9/h1-2,5H,3-4,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXJIGZLXHQSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)CCCl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561900 | |

| Record name | 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloroethyl)Oxindole | |

CAS RN |

118306-76-6 | |

| Record name | 5-(2-Chloroethyl)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

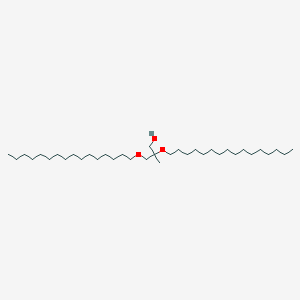

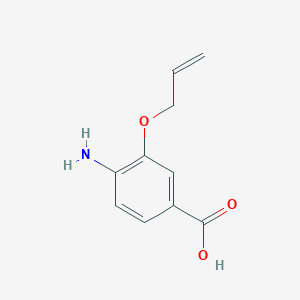

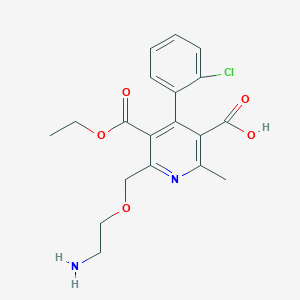

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)

![2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide](/img/structure/B48664.png)

![Pyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B48667.png)